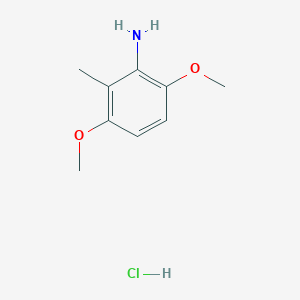

3,6-Dimethoxy-2-methylaniline hydrochloride

Description

Properties

IUPAC Name |

3,6-dimethoxy-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-6-7(11-2)4-5-8(12-3)9(6)10;/h4-5H,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGGNXHBHJIKSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aromatic Substitution and Methoxylation

The introduction of methoxy groups typically proceeds via nucleophilic aromatic substitution or methylation of hydroxyl groups on aromatic rings. For example, the reaction of dichloro-substituted pyrimidines with alkali metal methoxides in inert organic solvents such as toluene at controlled temperatures (20–60 °C) has been documented for related compounds. This approach ensures selective methoxylation while minimizing side reactions.

Methylation at the 2-Position

Methylation of the aromatic ring at the 2-position can be achieved by starting from appropriately substituted anilines or phenols. Catalytic hydrogenation of methyl-substituted phenols to cyclohexanones followed by condensation with methoxyanilines under acidic catalysis has been demonstrated to yield methylated diphenylamine derivatives. This approach involves a one-step reaction combining Schiff base formation and catalytic dehydrogenation, with careful removal of water and hydrogen to maximize yield and selectivity.

Formation of the Aniline Group and Hydrochloride Salt

The amine group is introduced through reduction or direct substitution reactions. Conversion to the hydrochloride salt is commonly performed by treatment with hydrochloric acid, facilitating crystallization and purification. For related isoquinoline derivatives, a one-pot method involving formylation, chlorination with oxalyl chloride, and acid catalysis with phosphotungstic acid has been shown to produce high-purity hydrochloride salts with yields around 77–80%.

Representative Preparation Method from Literature

A closely related method for preparing methoxy-substituted amine hydrochlorides involves the following steps:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Formylation | React 3,4-dimethoxyphenethylamine with ethyl formate under reflux for 6 hours | Formation of intermediate formamide |

| 2. Chlorination | Add oxalyl chloride in acetonitrile at 10–20 °C dropwise to intermediate | Formation of reactive chlorinated intermediate |

| 3. Acid catalysis | Add phosphotungstic acid, stir at 50–55 °C | Cyclization and formation of target compound |

| 4. Methanol addition & reflux | Add methanol dropwise, reflux for 3 hours | Completion of reaction |

| 5. Crystallization & drying | Cool to 5–10 °C, filter, wash with methanol, dry under vacuum | Obtain hydrochloride salt with >99% purity and 77–80% yield |

This method results in a pale yellow solid with high purity and low impurity levels, demonstrating the efficiency of the one-pot synthesis approach.

Comparative Data Table of Related Preparation Methods

Key Research Findings and Notes

- Selective methoxylation requires inert solvents and controlled temperatures to avoid side reactions and degradation.

- Dehydrogenation catalysis benefits from simultaneous removal of hydrogen and water to improve yield and selectivity toward methylated amines.

- One-pot synthesis combining formylation, chlorination, acid catalysis, and crystallization steps offers an efficient route to high-purity hydrochloride salts, reducing process complexity and improving scalability.

- The choice of solvents (e.g., acetonitrile vs. dichloromethane) and acid catalysts can influence yield and purity, with phosphotungstic acid showing effectiveness in cyclization and salt formation.

- Reaction monitoring and temperature control are critical to optimize conversion and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethoxy-2-methylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated aniline derivatives.

Scientific Research Applications

3,6-Dimethoxy-2-methylaniline hydrochloride has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dimethoxy-2-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The methoxy groups enhance its ability to participate in electrophilic and nucleophilic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several hydrochlorides and substituted anilines (Table 1). Key differences lie in the positions and number of substituents:

Key Observations :

- Solubility : Methoxy groups enhance water solubility compared to alkyl-substituted analogs (e.g., dimethylaniline). However, the 2-methyl group in 3,6-Dimethoxy-2-methylaniline HCl may reduce solubility relative to 3-Methoxyaniline HCl .

- Stability : Hydrochloride salts of aromatic amines (e.g., cefotiam HCl) often require controlled storage to prevent degradation, as seen in long-term stability studies using HPLC .

- Toxicity: Unlike dimethylaniline (a known toxicant), methoxy-substituted anilines exhibit lower acute toxicity due to reduced bioavailability .

Biological Activity

3,6-Dimethoxy-2-methylaniline hydrochloride (CAS No. 857245-46-6) is a compound derived from the aniline family, characterized by its unique molecular structure featuring two methoxy groups and a methyl group attached to an aniline ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of 3,6-Dimethoxy-2-methylaniline hydrochloride is C_10H_14ClN_1O_2. It appears as a white crystalline powder, soluble in water due to its hydrochloride form, which enhances its stability and usability in various applications. The synthesis typically involves methylation of 3,6-dimethoxyaniline using methyl iodide in the presence of potassium carbonate under reflux conditions, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Antimicrobial Activity

Research indicates that 3,6-Dimethoxy-2-methylaniline hydrochloride exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this compound against MRSA have been reported at levels comparable to established antibiotics, highlighting its potential as a therapeutic agent against resistant bacterial infections .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activities. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines are reported at approximately 226 μg/mL for HeLa and 242.52 μg/mL for A549 cells . These findings indicate that 3,6-Dimethoxy-2-methylaniline hydrochloride could serve as a lead compound for further development in cancer therapeutics.

The biological activity of 3,6-Dimethoxy-2-methylaniline hydrochloride is believed to stem from its ability to interact with specific molecular targets within cells. Its methoxy groups enhance reactivity, allowing it to participate in electrophilic and nucleophilic reactions that can alter cellular functions. This interaction profile is crucial for understanding how it may influence various biochemical pathways and contribute to its pharmacological effects.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of 3,6-Dimethoxy-2-methylaniline hydrochloride against several bacterial strains. The results indicated that it exhibited stronger activity against Gram-positive bacteria compared to Gram-negative strains. The compound's ability to disrupt bacterial cell membranes was noted as a potential mechanism for its antimicrobial effects .

Study on Anticancer Properties

In vitro studies conducted on human cancer cell lines demonstrated that treatment with 3,6-Dimethoxy-2-methylaniline hydrochloride resulted in significant reductions in cell viability. Flow cytometry analyses revealed that the compound induced apoptosis in treated cells, suggesting that it may activate intrinsic apoptotic pathways .

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 3,6-dimethoxy-2-methylaniline hydrochloride in high purity?

A two-step method is commonly employed:

- Step 1 : Methylation of 2-methyl-3,6-dihydroxyaniline using dimethyl sulfate or iodomethane in alkaline conditions to introduce methoxy groups .

- Step 2 : Hydrochloride salt formation via reaction with concentrated HCl in dioxane, followed by vacuum distillation to remove solvents and recrystallization from ethanol/water mixtures for purification .

Key considerations include monitoring pH during salt formation (targeting pH < 3) and using anhydrous conditions to avoid hydrolysis of methoxy groups.

Q. How can researchers validate the identity and purity of synthesized 3,6-dimethoxy-2-methylaniline hydrochloride?

A multi-technique approach is recommended:

- NMR : Confirm methoxy (-OCH₃) and methyl (-CH₃) substituents via ¹H-NMR (δ 3.7–3.9 ppm for methoxy; δ 2.5–2.6 ppm for methyl groups) and compare with reference spectra .

- HPLC : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>98%) and detect impurities. Validate the method using repeatability studies (e.g., RSD < 2% for retention times) .

Q. What safety precautions are critical when handling this compound?

- Hygroscopicity : Store in sealed desiccators with silica gel to prevent moisture absorption, which can alter solubility and stability .

- Toxicity : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact, as aromatic amines may exhibit mutagenic potential .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of 3,6-dimethoxy-2-methylaniline hydrochloride?

- Methodology : Optimize molecular geometry using hybrid functionals (e.g., B3LYP) with 6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .

- Validation : Compare computed vibrational frequencies (e.g., O–CH₃ stretching at ~2850 cm⁻¹) with experimental IR data to verify accuracy.

Q. What experimental strategies resolve contradictions in solubility data across different solvents?

- Systematic screening : Test solubility in polar aprotic (DMF, DMSO), protic (ethanol, methanol), and aqueous buffers (pH 1–14) at 25–60°C. Use UV-Vis spectroscopy (λmax ~270 nm) for quantification .

- Thermodynamic analysis : Apply the van’t Hoff equation to correlate solubility with temperature and derive enthalpy/entropy changes, identifying outliers caused by solvent polarity or hydrogen bonding .

Q. How can impurities or degradation products be identified and quantified?

- Stress testing : Expose the compound to heat (60°C), light (UV irradiation), and oxidative conditions (H₂O₂) to simulate degradation.

- LC-MS profiling : Use high-resolution mass spectrometry to detect byproducts (e.g., demethylated analogs or quinone derivatives) and quantify them against calibrated standards .

Q. What methodologies assess the compound’s stability in long-term storage?

- Accelerated stability studies : Store samples at 40°C/75% relative humidity for 6 months. Monitor changes via:

- Kinetic modeling : Fit degradation data to zero/first-order models to predict shelf life under standard conditions .

Methodological Notes

- Synthetic reproducibility : Ensure consistent yields (>85%) by standardizing reaction times (e.g., 1–2 hours for HCl salt formation) and solvent ratios (e.g., 3:1 ethanol/water for recrystallization) .

- Computational rigor : Validate DFT results against crystallographic data (if available) and benchmark deviations (e.g., <3 kcal/mol error in thermochemical predictions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.